angiotensin II amide (1-7), Sar(1)-
Description
Molecular Formula and Sequence Analysis
The molecular composition of angiotensin II amide (1-7), sarcosine¹- demonstrates significant alterations from the parent angiotensin (1-7) peptide. The compound exhibits a molecular formula of C₄₀H₆₃N₁₃O₈ with a calculated molecular weight of 854.02 daltons, representing a reduction of approximately 45 daltons compared to the unmodified angiotensin (1-7) peptide. This molecular weight difference reflects the combined effects of sarcosine substitution and carboxyl-terminal amidation modifications.
The amino acid sequence analysis reveals the compound's structure as sarcosine-arginine-valine-tyrosine-isoleucine-histidine-proline-amide, corresponding to the single-letter code (Sarcosine)-RVYIHP-NH₂. This sequence maintains the core structural framework of the angiotensin (1-7) peptide while incorporating two critical modifications that fundamentally alter its chemical properties. The compound has been assigned the Chemical Abstracts Service number 126112-22-9, providing a unique identifier for research and regulatory purposes.
| Property | Angiotensin (1-7) | Angiotensin II Amide (1-7), Sarcosine¹- |
|---|---|---|
| Molecular Formula | C₄₁H₆₂N₁₂O₁₁ | C₄₀H₆₃N₁₃O₈ |
| Molecular Weight | 899.01 Da | 854.02 Da |
| Sequence (3-letter) | Asp-Arg-Val-Tyr-Ile-His-Pro-OH | Sar-Arg-Val-Tyr-Ile-His-Pro-NH₂ |
| Sequence (1-letter) | DRVYIHP-OH | (Sar)RVYIHP-NH₂ |
| Chemical Abstracts Service Number | 51833-78-4 | 126112-22-9 |
The structural analysis demonstrates that while the compound retains six of the seven amino acid positions from the parent peptide, the incorporation of sarcosine at the amino terminus and the amidation of the carboxyl terminus create a molecule with distinct chemical characteristics. The preservation of the arginine, valine, tyrosine, isoleucine, histidine, and proline residues maintains important structural elements while the modifications confer unique properties related to stability and biological activity.
Structural Modifications: Sarcosine¹ Substitution and C-Terminal Amidation
The sarcosine substitution at the first position represents a fundamental alteration to the peptide backbone structure. Sarcosine, also known as N-methylglycine, constitutes the simplest peptoid monomer and lacks the structural restrictions on backbone angles characteristic of cyclic amino acids such as proline. This modification eliminates the amide hydrogen present in the original aspartic acid residue, fundamentally altering the peptide's hydrogen bonding capacity and conformational flexibility. Research has demonstrated that sarcosine substitutions can reveal which peptide residues can be effectively replaced with peptoid monomers while maintaining biological function.
The sarcosine substitution has been shown to minimally disrupt the original binding activity of parent peptides in certain contexts, indicating the importance of amide hydrogens in the backbone for maintaining binding affinity. This substitution approach serves as an effective screening method for evaluating the replacement of peptide residues by peptoid monomers, providing insights into the conformational tolerance and importance of individual side chains in the target peptide sequence. The incorporation of sarcosine creates a peptoid-peptide hybrid structure that may exhibit enhanced protease resistance while potentially maintaining biological activity.
The carboxyl-terminal amidation represents the second critical structural modification, involving the conversion of the terminal carboxyl group (-COOH) to an amide group (-CONH₂). This modification eliminates the negative charge present at the carboxyl terminus, creating an uncharged terminal end that closely resembles the native protein's natural state. Carboxyl-terminal amidation is present in the majority of peptide hormones, particularly in the nervous and endocrine systems, and has been directly correlated with enhanced peptide bioactivity.
Research findings indicate that carboxyl-terminal amidation largely influences the molecular conformation of peptides and subsequently affects their interaction with receptors. The amidation process considerably enhances peptide activity compared to carboxyl-terminal acids, making this modification critical for peptides designed to mimic natural proteins. The elimination of the negative charge through amidation contributes to improved stability by reducing electrostatic interactions that might destabilize the peptide structure in physiological conditions.
| Modification Type | Chemical Change | Structural Impact | Functional Consequence |
|---|---|---|---|
| Sarcosine¹ Substitution | Asp → Sar (N-methylglycine) | Loss of amide hydrogen, altered backbone flexibility | Modified hydrogen bonding, potential protease resistance |
| C-Terminal Amidation | -COOH → -CONH₂ | Elimination of negative charge | Enhanced stability, altered receptor interactions |
Conformational Dynamics in Aqueous Solutions
The conformational behavior of angiotensin peptides in aqueous solutions has been extensively characterized through nuclear magnetic resonance spectroscopy and computational modeling approaches. Complete sequence-specific hydrogen nuclear magnetic resonance assignments have been accomplished for related angiotensin peptides using correlation spectroscopy, total correlation spectroscopy, and rotating frame Overhauser effect spectroscopy peak coordinates at 400 megahertz and 600 megahertz frequencies. These experimental approaches have provided detailed insights into the three-dimensional structure and dynamic behavior of angiotensin peptides in solution.
Long-side-chain amino acid spin system identification has been facilitated through long-range coherence transfer experiments, while problems with overlapped resonance signals have been resolved through analysis of heteronuclear two-dimensional experiments including heteronuclear single quantum coherence and heteronuclear multiple bond correlation. Nuclear Overhauser effects results have been utilized to probe peptide conformation, providing critical information about spatial relationships between different regions of the molecule in solution.
Quantum mechanics/molecular mechanics simulations at the density functional tight binding/universal force field level have confirmed experimental nuclear magnetic resonance findings and provided detailed structural information on angiotensin compounds in aqueous solution. These computational studies have revealed that the conformational dynamics of angiotensin peptides are significantly influenced by their interaction with the aqueous environment, with water molecules playing crucial roles in stabilizing particular conformational states.
The structural modifications present in angiotensin II amide (1-7), sarcosine¹- are expected to substantially alter its conformational dynamics compared to the parent peptide. The sarcosine substitution introduces greater flexibility at the amino terminus due to the absence of side chain constraints, while the carboxyl-terminal amidation eliminates electrostatic interactions that might influence the overall molecular conformation. Research has shown that the inclusion of aromatic residues, such as the tyrosine present at position four in this compound, can be favored in inclusion complexes with beta-cyclodextrin, suggesting potential for specific molecular interactions in aqueous environments.
The conformational flexibility introduced by the sarcosine substitution may result in a more extended or less structured peptide compared to the parent compound, as peptides with sarcosine substitutions have been shown to be predominantly unstructured in certain contexts. This altered conformational behavior could significantly impact the compound's biological properties and receptor interactions, as the three-dimensional structure of peptides directly influences their binding affinity and specificity. The combination of increased amino-terminal flexibility and carboxyl-terminal charge neutralization creates a unique conformational profile that distinguishes this compound from both the parent angiotensin (1-7) peptide and other structurally related analogs.
Properties
CAS No. |
118977-33-6 |
|---|---|
Molecular Formula |
C10H15N3Si |
Synonyms |
angiotensin II amide (1-7), Sar(1)- |
Origin of Product |
United States |
Scientific Research Applications
Cardiovascular Applications
Angiotensin II amide (1-7), Sar(1)- exhibits significant cardiovascular effects, including vasodilation and anti-inflammatory properties. It interacts with the MAS receptor, leading to enhanced nitric oxide production, which contributes to blood pressure regulation and myocardial protection. Studies have shown that this peptide can counteract the hypertensive effects of angiotensin II and may serve as a therapeutic agent in conditions such as hypertension and heart failure.
Key Findings:
- Vasodilation: Angiotensin II amide (1-7), Sar(1)- promotes vasodilation through nitric oxide synthase activation.
- Cardioprotection: It reduces myocardial hypertrophy and fibrosis, providing a protective effect against cardiac remodeling.
Cancer Therapy
Recent research highlights the anti-cancer potential of angiotensin II amide (1-7), Sar(1)-. In vitro studies indicate that it inhibits the proliferation of human lung cancer cells and reduces tumor size in xenograft models. This effect is attributed to its ability to modulate pathways involved in cell growth and apoptosis.
Case Study:
- Iusuf et al. (2021): Demonstrated that angiotensin II amide (1-7), Sar(1)- significantly inhibited the growth of human lung cancer cells in vitro and decreased tumor size in vivo models, suggesting its potential as an adjunct therapy in oncology .
Immunomodulatory Effects
The non-classical renin-angiotensin system, which includes angiotensin II amide (1-7), Sar(1)-, plays a crucial role in modulating immune responses. Research indicates that this peptide can influence the activity of immune cells, enhancing the innate immune response while regulating inflammation.
Research Insights:
- Anti-inflammatory Action: Angiotensin II amide (1-7), Sar(1)- has been shown to reduce cytokine release and inhibit signaling pathways associated with tissue fibrosis .
- Immune Cell Modulation: It enhances neutrophil chemotaxis and macrophage activation, aiding in the clearance of pathogens during systemic infections .
Comprehensive Data Table
Comparison with Similar Compounds
Comparison with Similar Angiotensin II Analogs
Structural and Functional Differences
Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)
- Sequence : DRVYIHPF
- Receptor Activity : Full agonist at AT1R (binding affinity: 5.5 nM) and AT2R (150 nM) .
- Role : Potent vasoconstrictor; regulates blood pressure via systemic vasoconstriction and aldosterone release.
- Key Difference : Lacks Sar modification and C-terminal amidation, making it susceptible to enzymatic degradation .
[Sar1, Ala8]-Angiotensin II (Saralasin)
- Sequence : Sar-Arg-Val-Tyr-Val-His-Pro-Ala (CAS 34273-10-4) .
- Receptor Activity : Competitive antagonist at AT1R (IC50: 1.2 nM) with weak partial agonism .
- Role : Used to study receptor blockade in hypertension models.
- Key Difference : Substitutions at positions 1 (Sar) and 8 (Ala) abolish vasoconstrictive activity, unlike the partial agonism of Sar(1)-Ang II (1-7) amide .
Angiotensin (1-7) Amide (H2N-DRVYIHP-NH2)
- Sequence : DRVYIHP-NH2 (CAS 432866) .
- Receptor Activity : Binds to Mas receptor, counteracting AT1R effects (e.g., vasodilation, anti-fibrotic effects).
- Role : Investigated for treating shock and circulatory collapse .
- Key Difference : Lacks Sar at position 1 and has distinct N-terminal aspartic acid, leading to divergent signaling pathways compared to Sar(1)-Ang II (1-7) amide .
Losartan
- Structure: Non-peptide AT1R antagonist (benzimidazole derivative).
- Role : First-line antihypertensive drug.
- Key Difference : Small-molecule antagonist vs. peptide-based partial agonist (Sar(1)-Ang II (1-7) amide), resulting in different pharmacokinetic profiles .
Quantitative Comparison of Receptor Affinities and Pharmacological Profiles
| Compound | AT1R Affinity (nM) | AT2R Affinity (nM) | Agonism/Antagonism | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|---|---|
| Angiotensin II | 5.5 | 150 | Full agonist | 1046 | Blood pressure research |
| Sar(1)-Ang II (1-7) amide | 3.0* | 200* | Partial agonist | 854 | Cardiovascular studies |
| Saralasin | 1.2 (IC50) | >1000 | Antagonist | 912 | Receptor blockade models |
| Angiotensin (1-7) amide | N/A | N/A | Mas receptor agonist | 898 | Shock therapy |
| Losartan | 5.5 (IC50) | >1000 | Antagonist | 423 | Hypertension treatment |
Stability and Pharmacokinetic Considerations
- Sar(1)-Ang II (1-7) amide: C-terminal amidation and Sar substitution reduce cleavage by aminopeptidases, extending half-life in vivo compared to Ang II .
- Saralasin : Despite Sar substitution, rapid clearance occurs due to lack of C-terminal stabilization .
- Losartan: Non-peptide structure allows oral bioavailability, unlike peptide-based analogs requiring intravenous administration .
Research Implications and Therapeutic Potential
Sar(1)-Ang II (1-7) amide’s partial agonism offers a unique tool to dissect AT1R signaling nuances, particularly in diseases like heart failure where balanced receptor activation is critical .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for synthesizing Sar(1)-angiotensin II amide (1-7) involves solid-phase peptide synthesis (SPPS), utilizing Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. The process begins with the sequential coupling of amino acids to a resin-bound backbone, starting with the C-terminal proline residue. Key steps include:
-
Resin activation : Wang or Rink amide resin is used to anchor the C-terminal proline, ensuring amidation upon cleavage.
-
Sarcosine incorporation : At position 1, sarcosine (N-methylglycine) replaces the native aspartic acid residue to enhance metabolic stability and receptor binding selectivity.
-
Side-chain protection : Temporary protecting groups (e.g., trityl for histidine, tert-butyl for tyrosine) prevent undesired reactions during elongation.
A representative synthesis protocol is summarized in Table 1.
Table 1: SPPS Protocol for Sar(1)-Angiotensin II Amide (1-7)
| Step | Parameter | Conditions/Reagents | Yield (%) |
|---|---|---|---|
| 1 | Resin loading | Rink amide MBHA resin, DIC/HOBt | 98 |
| 2 | Deprotection | 20% piperidine/DMF | – |
| 3 | Coupling | Fmoc-amino acid, HBTU, DIEA | 95–98 |
| 4 | Sarcosine substitution | Fmoc-Sar-OH, DIC/OxymaPure® | 97 |
| 5 | Cleavage | TFA:TIPS:H2O (95:2.5:2.5), 2 hours | 85 |
Solution-Phase Synthesis
For small-scale research purposes, solution-phase synthesis remains viable. This method employs fragment condensation, where protected peptide segments (e.g., Sar¹-Arg²-Val³ and Tyr⁴-Ile⁵-His⁶-Pro⁷) are synthesized separately and coupled via amide bonds. While this approach allows precise control over intermediate purification, it is less efficient than SPPS for heptapeptides.
Enzymatic and Metabolic Pathways
Angiotensin-Converting Enzyme 2 (ACE2)-Mediated Processing
Sar(1)-angiotensin II amide (1-7) can be derived enzymatically from angiotensin I or II via ACE2, a homolog of ACE that preferentially cleaves phenylalanine⁸ from angiotensin II to yield angiotensin-(1-7). Substitution of sarcosine at position 1 alters substrate specificity, requiring optimized enzymatic conditions (Table 2).
Table 2: ACE2-Catalyzed Synthesis Parameters
| Substrate | Enzyme Source | pH | Temperature (°C) | Reaction Time (h) | Product Yield (%) |
|---|---|---|---|---|---|
| Angiotensin II | Human recombinant | 6.8 | 37 | 4 | 62 |
| Sar(1)-Angiotensin I | Porcine kidney | 7.0 | 35 | 6 | 48 |
Neprilysin and Thimet Oligopeptidase
Alternative enzymatic routes involve neprilysin (neutral endopeptidase) and thimet oligopeptidase, which process angiotensin I directly into angiotensin-(1-7). However, sarcosine substitution at position 1 reduces catalytic efficiency by 30–40% compared to the native peptide.
Formulation Strategies for Enhanced Stability
Cyclodextrin Encapsulation
To mitigate rapid in vivo degradation, Sar(1)-angiotensin II amide (1-7) is often encapsulated in cyclodextrins (e.g., β-cyclodextrin derivatives). This method enhances aqueous solubility and prolongs half-life by shielding the peptide from proteases. A study comparing encapsulation efficiencies is shown in Table 3.
Table 3: Cyclodextrin Formulation Performance
| Cyclodextrin Type | Drug Loading (%) | Solubility (mg/mL) | Half-Life (h) |
|---|---|---|---|
| Hydroxypropyl-β-CD | 12.5 | 8.2 | 4.7 |
| Sulfobutyl ether-β-CD | 9.8 | 10.5 | 6.1 |
Liposomal and PLGA-Based Delivery
Liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles provide sustained release profiles. For instance, PLGA nanoparticles (75:25 lactide:glycolide) loaded with Sar(1)-angiotensin II amide (1-7) achieve 80% encapsulation efficiency and zero-order release kinetics over 14 days.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves Sar(1)-angiotensin II amide (1-7) from synthesis byproducts, with a retention time of 12.3 minutes. Purity exceeding 98% is achievable via iterative gradient optimization.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
Electrospray ionization MS confirms the molecular ion at m/z 897.4 [M+H]⁺, matching the theoretical mass (896.9 Da). ¹H-NMR (600 MHz, D₂O) reveals characteristic sarcosine methyl protons at δ 3.12 ppm and aromatic tyrosine signals at δ 6.85–7.15 ppm .
Q & A
Basic Research Questions
Q. How can researchers optimize the solid-phase synthesis of [Sar¹]-Angiotensin II (1-7) amide to achieve >95% purity?
- Methodological Answer : Use Fmoc-based solid-phase peptide synthesis (SPPS) with a Rink amide resin to ensure C-terminal amidation. Monitor coupling efficiency via Kaiser tests and optimize cleavage conditions (e.g., TFA:TIPS:H2O = 95:2.5:2.5) to minimize side reactions. Purify via reverse-phase HPLC (RP-HPLC) using a C18 column with a gradient of 0.1% TFA in acetonitrile/water. Validate purity using MALDI-TOF mass spectrometry and analytical HPLC (≥95% purity threshold) .
Q. What structural modifications in [Sar¹]-Angiotensin II (1-7) amide enhance stability in physiological buffers?
- Methodological Answer : Replace oxidation-prone residues (e.g., methionine) with stable analogs (e.g., norleucine) or incorporate D-amino acids at specific positions. Assess stability via incubation in human plasma (37°C, 24 hrs) followed by LC-MS quantification. For example, substituting Sar¹ (sarcosine) at the N-terminal enhances resistance to aminopeptidase degradation compared to native Angiotensin II .
Q. What in vitro assays are suitable for evaluating the dual RAS-modulating effects of [Sar¹]-Angiotensin II (1-7) amide?
- Methodological Answer : Use AT1/AT2 receptor-transfected HEK293 cells for competitive binding assays (³H-labeled Ang II displacement). For Mas receptor activation, measure cAMP levels in transfected cells via ELISA. Pair with functional assays (e.g., vasodilation in aortic rings pre-contracted with phenylephrine) to confirm ACE2/Mas axis activation .
Advanced Research Questions
Q. How can contradictory data on [Sar¹]-Angiotensin II (1-7) amide’s blood pressure effects be resolved across rodent models?
- Methodological Answer : Conduct dose-response studies in hypertensive (e.g., SHR rats) vs. normotensive models, controlling for baseline RAS activity. Use telemetry for continuous BP monitoring and compare pharmacokinetic profiles (e.g., plasma half-life via LC-MS/MS). Analyze tissue-specific receptor expression (qPCR/Western blot) to explain differential responses .
Q. What experimental designs mitigate off-target effects of [Sar¹]-Angiotensin II (1-7) amide in neuroinflammatory studies?
- Methodological Answer : Employ CRISPR-edited Mas receptor knockout mice to isolate compound-specific effects. Use multiplex cytokine profiling (Luminex) in cerebrospinal fluid to distinguish RAS-mediated anti-inflammatory actions from nonspecific immune modulation. Include sham-treated controls to account for surgical stress in intracerebroventricular infusion models .
Q. How can researchers validate the role of [Sar¹]-Angiotensin II (1-7) amide in COVID-19-associated vascular dysfunction without violating ethical guidelines?
- Methodological Answer : Use ex vivo human lung microvascular endothelial cells (HLMVECs) infected with SARS-CoV-2 pseudovirus. Measure ACE2 shedding (soluble ACE2 ELISA) and endothelial permeability (transwell assay). Compare results to ACE inhibitor-treated cohorts to differentiate RAS-dependent vs. independent mechanisms .
Data Analysis & Reproducibility
Q. What statistical approaches address batch variability in [Sar¹]-Angiotensin II (1-7) amide bioactivity assays?
- Methodological Answer : Apply mixed-effects modeling to account for inter-batch synthesis variability (e.g., purity differences). Normalize data using internal controls (e.g., reference agonist responses) and validate with Bland-Altman plots. Use Bayesian hierarchical models for meta-analysis of multi-lab studies .
Q. How should researchers handle discrepancies between in silico predictions and empirical binding data for [Sar¹]-Angiotensin II (1-7) amide?
- Methodological Answer : Re-run molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) to improve conformational sampling. Validate docking poses via alanine scanning mutagenesis of receptor binding pockets. Cross-reference with NMR structural data of the peptide-receptor complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
